Parotid salivary histidine-rich polypeptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Parotid salivary histidine-rich polypeptide (PRP) is a protein that is found in the saliva of mammals. It was first discovered in 1972 by Dr. Andrew Szent-Gyorgyi and his team. PRP is a multifunctional protein that plays an essential role in the immune system, wound healing, and tissue regeneration. PRP has been extensively studied for its therapeutic potential in various medical fields.

Wirkmechanismus

Parotid salivary histidine-rich polypeptide works by releasing growth factors that stimulate the growth of new cells and blood vessels. Parotid salivary histidine-rich polypeptide also promotes the migration of cells to the site of injury, which helps to accelerate the healing process. Parotid salivary histidine-rich polypeptide has been shown to increase the production of collagen, which is essential for tissue regeneration.

Biochemical and Physiological Effects:

Parotid salivary histidine-rich polypeptide has been shown to have several biochemical and physiological effects. It promotes the growth of new blood vessels and cells, increases the production of collagen, and accelerates the healing process. Parotid salivary histidine-rich polypeptide also has anti-inflammatory properties, which can help to reduce pain and swelling.

Vorteile Und Einschränkungen Für Laborexperimente

Parotid salivary histidine-rich polypeptide has several advantages for lab experiments. It is easy to isolate and purify, and it has a well-characterized structure. Parotid salivary histidine-rich polypeptide can be used in various assays to study its biochemical and physiological effects. However, Parotid salivary histidine-rich polypeptide has some limitations, including its variability between different individuals and its susceptibility to degradation.

Zukünftige Richtungen

There are several future directions for Parotid salivary histidine-rich polypeptide research. One area of interest is the development of new methods for the isolation and purification of Parotid salivary histidine-rich polypeptide. Another area of interest is the development of new applications for Parotid salivary histidine-rich polypeptide, including the treatment of chronic wounds and the promotion of tissue regeneration. Additionally, there is a need for further studies to understand the mechanism of action of Parotid salivary histidine-rich polypeptide and its potential side effects.

Synthesemethoden

Parotid salivary histidine-rich polypeptide can be isolated from the saliva of mammals, including humans. The isolation process involves collecting saliva samples and purifying the Parotid salivary histidine-rich polypeptide protein using various chromatography techniques. The purified Parotid salivary histidine-rich polypeptide can be further characterized using spectroscopy and other analytical techniques.

Wissenschaftliche Forschungsanwendungen

Parotid salivary histidine-rich polypeptide has been extensively studied for its therapeutic potential in various medical fields, including dentistry, orthopedics, and wound healing. Parotid salivary histidine-rich polypeptide has been shown to promote tissue regeneration and accelerate wound healing by promoting the growth of new blood vessels and cells. Parotid salivary histidine-rich polypeptide has also been used in dentistry for bone regeneration and in orthopedics for the treatment of bone defects and fractures.

Eigenschaften

CAS-Nummer |

117233-32-6 |

|---|---|

Produktname |

Parotid salivary histidine-rich polypeptide |

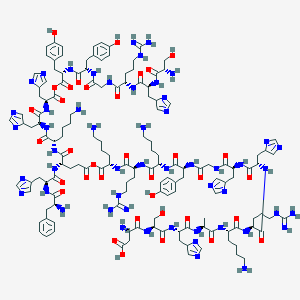

Molekularformel |

C142H204N52O35 |

Molekulargewicht |

3199.5 g/mol |

IUPAC-Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C142H204N52O35/c1-76(175-129(217)105(51-82-59-157-70-169-82)191-136(224)112(68-196)194-119(207)92(148)57-115(202)203)117(205)178-95(18-5-9-39-143)123(211)182-99(24-15-45-165-142(154)155)127(215)189-108(54-85-62-160-73-172-85)134(222)188-104(50-81-58-156-69-168-81)122(210)167-66-114(201)176-102(47-78-25-31-88(197)32-26-78)130(218)183-96(19-6-10-40-144)124(212)181-98(23-14-44-164-141(152)153)125(213)185-101(21-8-12-42-146)137(225)228-116(204)38-37-100(184-133(221)106(52-83-60-158-71-170-83)186-118(206)91(147)46-77-16-3-2-4-17-77)128(216)180-97(20-7-11-41-145)126(214)190-109(55-86-63-161-74-173-86)135(223)193-111(56-87-64-162-75-174-87)139(227)229-138(226)110(49-80-29-35-90(199)36-30-80)192-131(219)103(48-79-27-33-89(198)34-28-79)177-113(200)65-166-121(209)94(22-13-43-163-140(150)151)179-132(220)107(53-84-61-159-72-171-84)187-120(208)93(149)67-195/h2-4,16-17,25-36,58-64,69-76,81-87,91-112,195-199H,5-15,18-24,37-57,65-68,143-149H2,1H3,(H,166,209)(H,167,210)(H,175,217)(H,176,201)(H,177,200)(H,178,205)(H,179,220)(H,180,216)(H,181,212)(H,182,211)(H,183,218)(H,184,221)(H,185,213)(H,186,206)(H,187,208)(H,188,222)(H,189,215)(H,190,214)(H,191,224)(H,192,219)(H,193,223)(H,194,207)(H,202,203)(H4,150,151,163)(H4,152,153,164)(H4,154,155,165)/t76-,81?,82?,83?,84?,85?,86?,87?,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |

InChI-Schlüssel |

UMHAZRHZAQYINK-UCLGWUJRSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CC5C=NC=N5)C(=O)OC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8C=NC=N8)NC(=O)[C@H](CO)N)NC(=O)[C@H](CC9C=NC=N9)NC(=O)[C@H](CC1=CC=CC=C1)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |

SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)OC(=O)CCC(C(=O)NC(CCCCN)C(=O)NC(CC4C=NC=N4)C(=O)NC(CC5C=NC=N5)C(=O)OC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)N)NC(=O)C(CC9C=NC=N9)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |

Kanonische SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)OC(=O)CCC(C(=O)NC(CCCCN)C(=O)NC(CC4C=NC=N4)C(=O)NC(CC5C=NC=N5)C(=O)OC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)N)NC(=O)C(CC9C=NC=N9)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |

Synonyme |

parotid salivary histidine-rich polypeptide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)